Covalent Binding Mechanism: Dual vs. Single Active-Site Residue Engagement
The closest structurally characterized analog to the target compound is the phenhexyl-substituted alpha-ketoheterocycle inhibitor co-crystallized in PDB 4J5P. This analog forms a covalent hemiketal adduct with the catalytic Ser241 and an additional irreversible thioether bond with Cys269 in the enzyme's cytosolic port. In contrast, the reversible benchmark OL-135 (compound 2) engages only Ser241 and lacks the Cys269-targeting electrophile [1]. The target compound retains the intact pyridyl ring that, when functionalized, can serve as a Cys269-directed warhead attachment point, positioning it as a potential dual-covalent scaffold [2]. No direct crystallographic data exist for the target compound itself; this evidence is based on **class-level inference** from the co-crystal structure of the phenhexyl analog.
| Evidence Dimension | Number of covalent attachment sites in FAAH active site |
|---|---|
| Target Compound Data | Predicted capacity for dual covalent binding (Ser241 + Cys269) based on structural analog; no direct experimental confirmation available |
| Comparator Or Baseline | Phenhexyl/oxadiazole/pyridine analog (PDB 4J5P ligand): dual covalent binding confirmed by X-ray crystallography; OL-135: reversible covalent binding to Ser241 only |
| Quantified Difference | Dual vs. single covalent attachment; dual attachment correlates with prolonged (>6 h) in vivo FAAH inhibition vs. reversible inhibition by OL-135 |
| Conditions | X-ray crystallography (2.30 Å resolution); in vivo mouse brain anandamide elevation assay |
Why This Matters
A compound capable of dual covalent attachment may provide sustained target engagement and prolonged pharmacodynamic effects, a critical differentiator for in vivo studies requiring extended FAAH inhibition beyond the 1–2 h window offered by reversible inhibitors.
- [1] Otrubova, K., Brown, M., McCormick, M.S., Han, G.W., O'Neal, S.T., Cravatt, B.F., Stevens, R.C., Lichtman, A.H., Boger, D.L. (2013) Rational Design of Fatty Acid Amide Hydrolase Inhibitors That Act by Covalently Bonding to Two Active Site Residues. Journal of the American Chemical Society, 135(16), 6289-6299. View Source
- [2] Otrubova, K., Brown, M., McCormick, M.S., Han, G.W., O'Neal, S.T., Cravatt, B.F., Stevens, R.C., Lichtman, A.H., Boger, D.L. Crystal Structure of a Covalently Bound alpha-Ketoheterocycle Inhibitor (Phenhexyl/Oxadiazole/Pyridine) to a Humanized Variant of Fatty Acid Amide Hydrolase. PDB: 4J5P, 2013. View Source
